molecular formula C9H10N2O3 B14677232 6-Hydroxy-5-(2-hydroxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 35391-74-3

6-Hydroxy-5-(2-hydroxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B14677232
CAS No.: 35391-74-3
M. Wt: 194.19 g/mol
InChI Key: AYYACMVBGCDRQV-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(2-hydroxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(2-hydroxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(2-hydroxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

6-Hydroxy-5-(2-hydroxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(2-hydroxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.

    5-(2-Hydroxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the hydroxyl group at the 6-position, which may influence its biological activity.

Uniqueness

6-Hydroxy-5-(2-hydroxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of both hydroxyl and hydroxyethyl groups, which contribute to its distinct chemical properties and potential biological activities. These functional groups enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

35391-74-3

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

6-hydroxy-5-(2-hydroxyethyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2O3/c1-5-6(2-3-12)8(13)11-9(14)7(5)4-10/h12H,2-3H2,1H3,(H2,11,13,14)

InChI Key

AYYACMVBGCDRQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1CCO)O)C#N

Origin of Product

United States

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